molecular formula C19H15ClN2O2 B2960474 1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide CAS No. 338754-82-8

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2960474
CAS No.: 338754-82-8
M. Wt: 338.79
InChI Key: PKQQWZDEIMYPLT-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Mechanism of Action

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Compounds with similar structures, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad spectrum of interactions with cellular targets.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been shown to have diverse biological activities . This suggests that this compound may also interact with multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

The physicochemical parameters of similar compounds, such as indole derivatives, have been studied for their impact on drug candidates’ adme/tox results .

Result of Action

Similar compounds, such as indole derivatives, have been shown to have diverse biological activities , suggesting that this compound may also have a wide range of effects at the molecular and cellular levels.

Action Environment

It’s worth noting that the biological activity of similar compounds, such as indole derivatives, can be influenced by various factors, including the spatial orientation of substituents and different stereoisomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then reacted with phenyl isocyanate to introduce the N-phenyl group and form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known antihypertensive agent with a similar dihydropyridine structure.

    Nicardipine: Used in the treatment of high blood pressure and angina.

Uniqueness

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenyl-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorophenyl and N-phenyl groups contribute to its unique pharmacological profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-15-7-4-6-14(12-15)13-22-11-5-10-17(19(22)24)18(23)21-16-8-2-1-3-9-16/h1-12H,13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQQWZDEIMYPLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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